4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a fluoropropyl group, hydroxyphenyl groups, and a dihydropyrazolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dihydropyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.
Introduction of the fluoropropyl group: This step often involves nucleophilic substitution reactions where a fluoropropyl halide reacts with the dihydropyrazole intermediate.
Attachment of hydroxyphenyl groups: This can be done through electrophilic aromatic substitution reactions, where phenolic compounds are introduced to the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction environments, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully saturated derivatives.
Scientific Research Applications
4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in overall structure and properties.
Other pyrazole derivatives: Compounds with similar pyrazole cores but different substituents.
Uniqueness
4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of fluoropropyl, hydroxyphenyl, and dihydropyrazolylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
658081-43-7 |
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Molecular Formula |
C24H21FN2O3 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[4-(3-fluoropropyl)-2,5-bis(4-hydroxyphenyl)pyrazol-3-yl]phenol |
InChI |
InChI=1S/C24H21FN2O3/c25-15-1-2-22-23(16-3-9-19(28)10-4-16)26-27(18-7-13-21(30)14-8-18)24(22)17-5-11-20(29)12-6-17/h3-14,28-30H,1-2,15H2 |
InChI Key |
TXSIHJFFXAKNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCCF)O |
Origin of Product |
United States |
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